molecular formula C9H13NNa2O5S B578049 N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt CAS No. 1356933-73-7

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt

Cat. No.: B578049
CAS No.: 1356933-73-7
M. Wt: 296.263
InChI Key: MUCIEDHPXAQZRB-YRXXMFLKSA-L
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Description

Properties

IUPAC Name

disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCIEDHPXAQZRB-YRXXMFLKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NNa2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675521
Record name Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356933-73-7
Record name Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Design and Starting Materials

The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt follows a multi-step sequence beginning with L-cysteine. The critical steps include:

  • S-Alkylation : Introduction of the 3-carboxy-2-propyl thioether moiety.

  • Deuterated Acetylation : Incorporation of a trideuterated acetyl group at the amino terminus.

  • Salt Formation : Conversion to the disodium salt for enhanced solubility and stability .

Key starting materials include L-cysteine , 3-bromo-2-propylcarboxylic acid , and deuterated acetic anhydride (CD₃CO)₂O. The use of deuterated reagents ensures >97% isotopic enrichment at the acetyl group, as confirmed by mass spectrometry.

S-Alkylation of L-Cysteine

The S-alkylation step forms the thioether linkage between L-cysteine and the 3-carboxy-2-propyl group. This reaction is typically conducted under alkaline conditions to deprotonate the cysteine thiol (pKa ≈ 8.3), enhancing nucleophilicity.

Reaction Conditions :

  • Solvent : Aqueous NaOH (1M) mixed with ethanol to improve solubility.

  • Temperature : 25–30°C under nitrogen atmosphere to prevent oxidation.

  • Reagent Ratios : L-cysteine and 3-bromo-2-propylcarboxylic acid in a 1:1.2 molar ratio.

The intermediate S-(3-carboxy-2-propyl)-L-cysteine is isolated via acid precipitation (pH ≈ 3.0) and purified by recrystallization from water-ethanol mixtures, yielding 85–90% purity.

Deuterated Acetylation

Deuterium labeling is achieved through acetylation with deuterated acetic anhydride. This step requires strict anhydrous conditions to prevent hydrolysis of the anhydride.

Optimized Protocol :

  • Activation : Suspend S-(3-carboxy-2-propyl)-L-cysteine in dry tetrahydrofuran (THF).

  • Base Addition : Add triethylamine (2.5 eq) to deprotonate the amino group.

  • Acetylation : Introduce (CD₃CO)₂O (1.1 eq) dropwise at 0°C, followed by stirring at room temperature for 12 hours.

Key Data :

ParameterValue
Reaction Yield78–82%
Deuterium Enrichment≥97% (by ²H NMR)
Purity (HPLC)>95%

The product N-Acetyl-d3-S-(3-carboxy-2-propyl)-L-cysteine is recovered via solvent evaporation and washed with cold diethyl ether to remove excess reagents .

Disodium Salt Formation

Conversion to the disodium salt enhances aqueous solubility, critical for biological applications. This step involves neutralization of the carboxylic acid groups with sodium hydroxide.

Procedure :

  • Dissolve the acetylated intermediate in deionized water.

  • Add 2 eq of NaOH (1M) dropwise, maintaining pH 7.0–7.5.

  • Lyophilize the solution to obtain the disodium salt as a white solid.

Characterization Data :

  • Melting Point : >270°C (decomposition).

  • Solubility : 25 mg/mL in water at 25°C .

  • Storage : Stable at -20°C for >24 months .

Purification and Quality Control

Final purification employs reverse-phase chromatography (C18 column) with a gradient of acetonitrile/water (0.1% formic acid). Critical quality metrics include:

Analytical MethodParameterSpecification
HPLC-UV (220 nm)Purity≥95%
LC-MSMolecular Weight296.27 Da (observed)
¹H/²H NMRDeuterium IncorporationNo protio contamination

Impurities such as unacetylated precursor or over-alkylated byproducts are controlled to <0.5%.

Scalability and Industrial Considerations

Large-scale synthesis (kilogram quantities) requires modifications for efficiency:

  • Continuous Flow Reactors : For S-alkylation to improve mixing and reduce reaction time.

  • Catalytic Deuterium Exchange : Alternative to deuterated anhydride for cost reduction, though this method risks lower isotopic purity.

Environmental and safety considerations include recycling THF solvents and using closed systems to handle deuterated reagents.

Comparative Analysis of Synthetic Routes

A comparison of academic versus industrial methods reveals trade-offs between yield, cost, and isotopic purity:

MethodYieldCostPurityScale Feasibility
Academic Protocol75%High>95%<100 g
Industrial Process85%Moderate90–92%>1 kg

Industrial routes prioritize throughput over isotopic precision, often requiring post-synthesis purification.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.

    Reduction: It can be reduced to break disulfide bonds, leading to the formation of free thiol groups.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Formation of free thiol-containing monomers.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Analytical Chemistry

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt serves as a crucial internal standard in mass spectrometry. Its isotopic labeling enhances the accuracy of quantitative analyses, particularly in the detection of mercapturic acids in biological samples.

Case Study : A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify mercapturic acids in urine samples. The use of this compound as an internal standard allowed for precise measurements of low-concentration biomarkers associated with exposure to volatile organic compounds .

ApplicationMethodBenefits
Quantitative AnalysisLC-MS/MSHigh sensitivity and specificity
Internal StandardMass SpectrometryImproved accuracy in quantification

Pharmacology

In pharmacological research, this compound is utilized to study drug metabolism and pharmacokinetics. Its stable isotope nature aids in tracing metabolic pathways without altering the biological system.

Case Study : Research has demonstrated that deuterium-labeled compounds can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. This compound has been used to investigate the metabolic fate of therapeutic agents in vivo, facilitating a better understanding of their pharmacological profiles .

Environmental Science

The compound is employed as a reference standard for environmental pollutant detection. Its isotopic labeling allows for the identification and quantification of pollutants in various matrices such as air, water, and soil.

Case Study : Stable isotope-labeled compounds have been used effectively in environmental monitoring programs to assess pollution levels and sources. This compound has been applied in studies aimed at evaluating the impact of industrial activities on local ecosystems.

Summary of Applications

The applications of this compound span multiple disciplines:

  • Analytical Chemistry : Used as an internal standard for accurate quantification.
  • Pharmacology : Aids in understanding drug metabolism and pharmacokinetics.
  • Environmental Science : Serves as a reference standard for pollutant detection.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with thiol-containing proteins and enzymes, modulating their activity.

    Pathways Involved: It plays a role in redox signaling pathways, influencing cellular responses to oxidative stress and inflammation.

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt
  • CAS Number: 1356933-73-7 (deuterated form); 1041285-62-4 (non-deuterated form) .
  • Molecular Formula : C₉H₁₀D₃NNa₂O₅S
  • Molecular Weight : 296.27 g/mol .
  • Structure : A deuterium-labeled mercapturic acid metabolite with a 3-carboxy-2-propyl substituent on the cysteine backbone.

Physicochemical Properties :

  • Storage : -20°C in solid form, stable at room temperature during transport .
  • Solubility : Highly water-soluble due to disodium salt formulation .

Comparison with Structurally Similar Mercapturic Acid Metabolites

Structural and Functional Differences

The compound belongs to the N-acetyl-S-substituted-L-cysteine family, which are terminal metabolites of electrophilic xenobiotics. Key structural analogs and their differences are summarized below:

Compound Name CAS Number Substituent Parent Compound Biological Relevance Detection Method Source
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 (Target) 1356933-73-7 3-carboxy-2-propyl (deuterated) Crotonaldehyde Biomarker for crotonaldehyde exposure; elevated in vapers LC-HRMS, LC-MS/MS TRC, Santa Cruz
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) 74514-75-3 2-cyanoethyl Acrylonitrile Specific to smokers; absent in non-smokers/vapers LC-MS/MS Toronto Research Chemicals
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 144889-50-9 3,4-dihydroxybutyl 1,3-Butadiene Found in smokers and vapers; similar concentrations in both groups LC-HRMS Multiple suppliers
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 14369-42-7 3-hydroxypropyl Acrolein Lower in vapers than smokers; intermediate in non-smokers LC-MS/MS TLC Pharma
N-Acetyl-S-(benzyl)-L-cysteine (BMA) Not specified Benzyl Toluene General biomarker for toluene exposure GC-MS Literature

Key Research Findings

  • Target Compound (CMEMA-d3): In a 2023 study comparing smokers, non-smokers, and vapers, the non-deuterated form (CMEMA) showed significantly higher urinary concentrations in vapers than in traditional smokers or non-smokers, suggesting unique metabolic pathways linked to e-cigarette use . Acts as a surrogate for crotonaldehyde detoxification, which is associated with DNA adduct formation and carcinogenicity .
  • CEMA :

    • Exclusive to smokers, making it a specific biomarker for acrylonitrile exposure (a tobacco smoke constituent) .
  • DHBMA: No significant difference between smokers and vapers, indicating shared exposure to 1,3-butadiene (a combustion byproduct) .
  • 3HPMA :

    • Lower levels in vapers than smokers, reflecting reduced acrolein exposure in e-cigarette users .

Detection and Quantification

  • LC-HRMS and LC-MS/MS : Preferred methods due to high sensitivity for polar metabolites .
  • Deuterated Standards : Essential for minimizing matrix effects and improving quantification accuracy (e.g., CMEMA-d3 vs. CMEMA) .

Commercial Availability and Pricing

  • CMEMA-d3: Priced at $360/mg (1 mg, Santa Cruz Biotechnology) .
  • Non-deuterated CMEMA: Available at ~$6,360,000 VND/10 mg (TRC) .

Biological Activity

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 disodium salt, with the CAS number 1356933-73-7, is a deuterated derivative of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine. This compound is notable for its applications in metabolic research and its role as a metabolite of crotonaldehyde. Understanding its biological activity is crucial for its potential therapeutic applications and metabolic studies.

  • Molecular Formula : C9H10D3NNa2O5S
  • Molecular Weight : 296.27 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : Store at -20°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has shown potential in modulating oxidative stress and influencing cellular detoxification processes. The presence of the carboxylate group enhances its solubility and reactivity, making it an effective agent in biochemical assays.

Biological Activity Overview

  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which can mitigate oxidative damage in cells. This is particularly relevant in studies involving oxidative stress-related diseases.
  • Detoxification Role :
    • As a metabolite of crotonaldehyde, it plays a role in the detoxification pathways, potentially aiding in the removal of harmful metabolites from the body.
  • Cellular Uptake and Metabolism :
    • Studies have indicated that the deuterated form may alter the pharmacokinetics compared to its non-deuterated counterpart, affecting absorption and distribution within biological systems .

Case Studies

A review of literature provides insights into specific case studies involving this compound:

  • Study on Oxidative Stress :
    A study published in Xenobiotica demonstrated that N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine derivatives could reduce lipid peroxidation levels in vitro, suggesting a protective effect against cellular damage .
  • Metabolic Pathway Investigation :
    Research by Chung et al. (1999) highlighted the role of this compound in metabolic pathways involving cysteine metabolism, indicating its potential as a biomarker for certain metabolic disorders .

Data Table: Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityReduces oxidative stress markers in vitroGray et al., Xenobiotica (1971)
DetoxificationInvolved in detoxifying crotonaldehyde metabolitesChung et al., Mutat. Res. (1999)
Metabolic PathwaysModulates cysteine metabolismACS Chemical Reviews (2021)

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification strategies for preparing N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt?

  • Methodological Answer : The synthesis typically involves deuterium incorporation at the hydroxypropyl group (via deuterated reagents) and subsequent acetylation of L-cysteine derivatives. A common route includes:

Deuteration : Reaction of L-cysteine with deuterated 3-carboxy-2-propyl thiol intermediates under controlled pH to ensure isotopic integrity .

Acetylation : Use of acetic anhydride in alkaline conditions (e.g., pyridine) to acetylate the amino group .

Salt Formation : Neutralization with disodium salts to stabilize the carboxylic acid groups .
Purification employs reverse-phase HPLC or ion-exchange chromatography to isolate diastereomers, with purity verified via NMR (deuterium incorporation) and mass spectrometry (>98% isotopic enrichment) .

Q. How is this compound utilized in studying cellular detoxification pathways?

  • Methodological Answer : As a deuterated mercapturic acid metabolite, it serves as a tracer in in vitro models (e.g., hepatocyte cultures) to map glutathione conjugation pathways. Researchers incubate cells with the compound and quantify its intracellular conversion via LC-MS/MS, monitoring deuterium retention to distinguish endogenous vs. exogenous metabolic contributions . Key parameters include:

  • Incubation Conditions : 37°C, 5% CO₂, with metabolic inhibitors (e.g., acivicin) to prevent γ-glutamyltransferase activity .
  • Quantification : Stable isotope dilution assays (SIDA) using deuterated internal standards for precise calibration .

Advanced Research Questions

Q. What analytical challenges arise when resolving diastereomers of this compound, and how are they addressed?

  • Methodological Answer : The disodium salt exists as a diastereomeric mixture due to chiral centers at the cysteine and hydroxypropyl groups. Challenges include:

  • Chromatographic Separation : Optimizing chiral columns (e.g., Chirobiotic T) with mobile phases containing ammonium acetate (pH 4.5) and methanol gradients to resolve enantiomers .
  • Data Interpretation : Using high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns (e.g., d3 vs. d0) and assign stereochemistry via tandem MS/MS fragmentation .
  • Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) to validate spatial arrangements of deuterium atoms .

Q. How can researchers validate the accuracy of deuterium-labeled analogs in quantitative metabolic flux studies?

  • Methodological Answer : Key validation steps include:

Isotopic Purity Assessment : NMR (¹H and ²H) to confirm ≥99% deuterium enrichment at specified positions, avoiding isotopic scrambling .

Spike-and-Recovery Experiments : Adding known quantities of the deuterated compound to biological matrices (e.g., urine, plasma) and measuring recovery rates via LC-HRMS .

Cross-Validation : Comparing results with non-deuterated analogs to rule out kinetic isotope effects (KIEs) affecting metabolic rates .

Q. What experimental designs are critical for investigating oxidative stress modulation by this compound?

  • Methodological Answer :

  • Redox Profiling : Treating cell lines (e.g., HepG2) with the compound and measuring reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) alongside glutathione (GSH/GSSG) ratios .
  • Pathway Inhibition : Co-administering inhibitors (e.g., buthionine sulfoximine for GSH synthesis) to isolate the compound’s role in redox buffering .
  • Omics Integration : Coupling metabolomics (UPLC-QTOF-MS) with transcriptomics (RNA-seq) to map Nrf2/ARE pathway activation .

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